4-Bromo-4'-méthoxybiphényle

Vue d'ensemble

Description

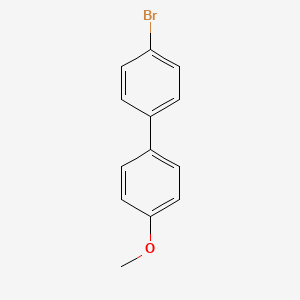

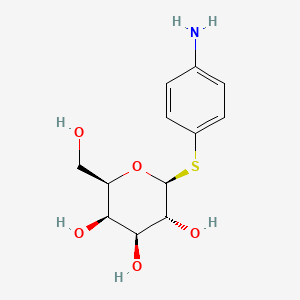

4-Bromo-4'-methoxybiphenyl is a biphenyl compound with a bromine atom attached to one phenyl ring and a methoxy group attached to the other. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar to 4-Bromo-4'-methoxybiphenyl, has been introduced as a new protecting/radical translocating (PRT) group that can generate radicals from C–H bonds β to oxygen atoms. This group can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from a related methoxy-substituted phenyl compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, revealing intermolecular contacts examined by Hirshfeld surfaces . Another study on 2-(3-Bromo-4-methoxyphenyl)acetic acid described the coplanar arrangement of the methoxy group with the phenyl ring and the electron-withdrawing nature of the bromine atom .

Chemical Reactions Analysis

Chemical reactions involving bromo-methoxybiphenyl compounds have been investigated, such as the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111), which resulted in the formation of covalently linked polyphenylene polymer chains . Another study reported the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating the potential of these compounds in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Bromo-4'-methoxybiphenyl have been extensively studied. The compound (4-Methoxyphenyl) methanaminium bromide was developed for nonlinear optical applications, and its structure, stability, and optical properties were analyzed . The title compound in another study, N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, showed specific dihedral angles between the methoxybenzoyl and bromophenyl fragments, which could influence its reactivity and physical properties .

Applications De Recherche Scientifique

Synthèse organique

4-Bromo-4'-méthoxybiphényle: est un composé polyvalent en synthèse organique. Il sert de brique de construction pour la création de dérivés de bi-isoquinoléine, qui sont utilisés pour préparer des chélates non stériquement gênants, y compris les systèmes macrocycliques . Ces chélates sont précieux dans la synthèse de molécules organiques complexes, potentiellement utiles en pharmacie et en agrochimie.

Recherche pharmaceutique

En recherche pharmaceutique, This compound est utilisé pour la synthèse de divers dérivés du biphényle. Ces dérivés ont montré un potentiel thérapeutique, présentant des propriétés anti-inflammatoires, analgésiques, antipyrétiques, antimicrobiennes, anti-protozoaires, antivirales et antifongiques . Cela en fait un composé important pour le développement de nouveaux médicaments.

Science des matériaux

Le composé trouve une application dans la science des matériaux en tant que brique de construction organique. Il contribue à la synthèse de nouveaux matériaux avec une utilisation potentielle dans l'électronique, la photonique et la nanotechnologie. Son rôle dans la formation d'agrégats ordonnés dans l'eau indique son utilité dans la création de nouveaux matériaux polymères .

Chimie analytique

En chimie analytique, This compound est utilisé comme composé standard ou de référence. Ses propriétés bien définies, telles que le point de fusion et le poids moléculaire, aident à l'étalonnage des instruments et à la validation des méthodes analytiques .

Science de l'environnement

Le rôle de ce composé en science de l'environnement est lié à son utilisation dans la synthèse de composés pouvant être utilisés pour la surveillance et la réhabilitation environnementales. Ses dérivés pourraient être employés pour détecter les polluants environnementaux ou dans des processus conçus pour décomposer les produits chimiques nocifs .

Biochimie

En biochimie, This compound peut être utilisé pour étudier les voies biochimiques impliquant des structures de biphényle. Il peut également servir de précurseur dans la synthèse de biomolécules ou de sonde pour comprendre les interactions protéine-ligand .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting 4-Bromo-4’-methoxybiphenyl . In case of ingestion, immediate medical assistance should be sought . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Propriétés

IUPAC Name |

1-bromo-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYZTJCWFRFRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398664 | |

| Record name | 4-Bromo-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58743-83-2 | |

| Record name | 4-Bromo-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-4'-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

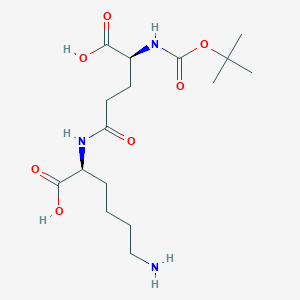

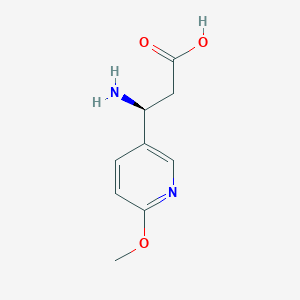

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)